molecular formula C11H10I2N4O2 B8289066 5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

5-(2,5-Diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

Cat. No. B8289066
M. Wt: 484.03 g/mol
InChI Key: RXDZATRBZIFUNL-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

To a mixture of 5-(2,5-diiodo-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (2.043 g, 4.5 mmol), bis(triphenylphosphine)palladium dichloride (0.316 g, 0.45 mmol) and CuI (43 mg, 0.225 mmol) in 14 mL dry THF was added trimethylsilylacetylene (0.441 g, 4.5 mmol), followed by diisopropylethylamine (7 mL). The reaction mixture was heated at 50° C. under nitrogen atmosphere for 20 hours. The reaction mixture was cooled, poured into saturated aqueous NH4Cl and extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed on silica (4% MeOH in CH2Cl2 with 0.1% NH4OH) to give 0.350 g of 5-(2,5-Bis-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a first fraction, and 0.41 g of 5-(2-Iodo-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine as a second fraction.
Quantity
2.043 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
43 mg
Type
catalyst
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:16]=[C:15](OC)[C:14](I)=[CH:13][C:3]=1[O:4][C:5]1[C:6]([NH2:12])=[N:7][C:8]([NH2:11])=[N:9][CH:10]=1.[CH3:20][Si:21]([C:24]#[CH:25])([CH3:23])[CH3:22].C(N(C(C)C)CC)(C)C.[NH4+].[Cl-]>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:20][Si:21]([CH3:23])([CH3:22])[C:24]#[C:25][C:2]1[CH:16]=[CH:15][C:14]([Si:21]([CH3:23])([CH3:22])[CH3:20])=[CH:13][C:3]=1[O:4][C:5]1[C:6]([NH2:12])=[N:7][C:8]([NH2:11])=[N:9][CH:10]=1.[I:1][C:2]1[CH:16]=[CH:15][C:14]([C:25]#[C:24][Si:21]([CH3:23])([CH3:22])[CH3:20])=[CH:13][C:3]=1[O:4][C:5]1[C:6]([NH2:12])=[N:7][C:8]([NH2:11])=[N:9][CH:10]=1 |f:3.4,^1:44,63|

Inputs

Step One
Name
Quantity
2.043 g
Type
reactant
Smiles
IC1=C(OC=2C(=NC(=NC2)N)N)C=C(C(=C1)OC)I
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.316 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
43 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.441 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (4% MeOH in CH2Cl2 with 0.1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=C(OC=2C(=NC(=NC2)N)N)C=C(C=C1)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
Name
Type
product
Smiles
IC1=C(OC=2C(=NC(=NC2)N)N)C=C(C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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